molecular formula C17H18ClN3O B2551311 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone CAS No. 2320145-00-2

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone

Cat. No. B2551311
M. Wt: 315.8
InChI Key: YJHPXIMCPJNFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O and its molecular weight is 315.8. The purity is usually 95%.
The exact mass of the compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A significant area of research for this compound involves its potential as an anticancer and antimicrobial agent. Katariya et al. (2021) conducted a study on novel heterocyclic compounds similar in structure, focusing on their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and in vitro antibacterial and antifungal activities. The study found high potency in certain compounds, suggesting potential applications in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Evaluation

Another study by Ravula et al. (2016) reported the synthesis of novel pyrazoline derivatives, which share structural similarities. This study examined their anti-inflammatory and antibacterial activities, revealing that some compounds showed potent antibacterial activity and promising in silico toxicity profiles, suggesting their potential as templates for anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Antimicrobial and Antioxidant Properties

Golea Lynda (2021) explored the antimicrobial and antioxidant activities of pyrazole derivatives. The study found moderate activity against both Gram-positive and Gram-negative bacteria and indicated moderate antioxidant activities. These results demonstrate the compound's potential in addressing bacterial infections and oxidative stress-related issues (Lynda, 2021).

Antitubercular and Anticancer Activity

The study by Neha et al. (2013) focused on synthesizing pyrazole derivatives and evaluating their antitubercular activity against Mycobacterium tuberculosis and anticancer activity against MCF7 (Human breast cancer) cells. This research adds to the growing evidence of the compound's utility in treating both tuberculosis and cancer (Neha, Nitin, & Pathak, 2013).

properties

IUPAC Name

(2-chlorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHPXIMCPJNFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

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